molecular formula C14H9Cl2NO4S2 B2453694 [(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3,4-dichlorobenzoate CAS No. 338776-78-6

[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3,4-dichlorobenzoate

Cat. No. B2453694
CAS RN: 338776-78-6
M. Wt: 390.25
InChI Key: LDUBZLAGBXGHOS-SFQUDFHCSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance and state (solid, liquid, gas) at room temperature .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and reactivity. Techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Three-Component Synthesis of Nicotinamide Derivatives : Involves the synthesis of various nicotinamide derivatives using a three-component reaction, demonstrating the compound's utility in complex chemical syntheses (Dyachenko et al., 2015).

  • Facile Synthesis as a Synthetic Equivalent : Serves as a stable precursor in the facile synthesis of other chemicals, highlighting its role in synthetic chemistry (Chou & Tsai, 1991).

  • Intermediate in Pharmaceutical Synthesis : Used as an intermediate in the synthesis of dorzolamide hydrochloride, a drug compound (Lei, 2007).

  • Creation of Organic Conductors : Applied in the synthesis of organic conductors, demonstrating its versatility in electronic material science (Misaki et al., 1996).

  • Synthesis of Tautomers : Useful in the synthesis of tautomers, showing its application in creating structurally diverse molecules (Schweiger, 1982).

  • Synthesis of Polythiophenes with Chromophore Groups : Utilized in synthesizing polythiophenes, indicating its role in developing materials with electrochromic properties (Yigit et al., 2014).

Applications in Material Science

  • Development of Conducting Polymers : Key in the development of conducting polymers, relevant in fields like solar cell technology (Shahhosseini et al., 2016).

  • Electrochemical Synthesis in Aqueous Solution : Employed in the electrochemical synthesis of polymers, underlining its significance in green chemistry (El-Agha et al., 2018).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves studying the toxicity of the compound and identifying any hazards associated with its use. Material safety data sheets (MSDS) often provide this information .

properties

IUPAC Name

[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO4S2/c15-10-2-1-8(7-11(10)16)13(18)21-17-12-4-6-23(19,20)14-9(12)3-5-22-14/h1-3,5,7H,4,6H2/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUBZLAGBXGHOS-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C(C1=NOC(=O)C3=CC(=C(C=C3)Cl)Cl)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CS(=O)(=O)C2=C(/C1=N/OC(=O)C3=CC(=C(C=C3)Cl)Cl)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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